molecular formula C8H13F2N B12295360 2,2-Difluoro-6-azaspiro[3.5]nonane

2,2-Difluoro-6-azaspiro[3.5]nonane

Cat. No.: B12295360
M. Wt: 161.19 g/mol
InChI Key: GLJLMAQBRSLZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-6-azaspiro[35]nonane is a chemical compound with the molecular formula C8H13F2N It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclization agent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of difluoro-azaspiro ketones or alcohols.

    Reduction: Formation of difluoro-azaspiro amines.

    Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but contains an oxygen atom instead of fluorine.

    2,2-Difluoro-7-azaspiro[3.5]nonane: Similar structure but with a different position of the fluorine atoms.

Uniqueness

2,2-Difluoro-6-azaspiro[3.5]nonane is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorine’s electronegativity and size play a crucial role, such as in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)2-1-3-11-6-7/h11H,1-6H2

InChI Key

GLJLMAQBRSLZNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)(F)F)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.